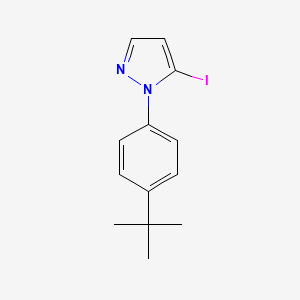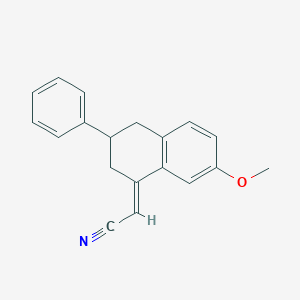
1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a tert-butylphenyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-(4-(tert-Butyl)phenyl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(4-(tert-Butyl)phenyl)-5-azido-1H-pyrazole.
Scientific Research Applications
1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting a particular enzyme or modulating a signaling pathway.
Comparison with Similar Compounds
Similar Compounds
1-(4-(tert-Butyl)phenyl)-1H-pyrazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-(4-(tert-Butyl)phenyl)-3-iodo-1H-pyrazole: Similar structure but with the iodine atom at a different position on the pyrazole ring.
1-(4-(tert-Butyl)phenyl)-5-bromo-1H-pyrazole: Contains a bromine atom instead of iodine, which can affect its reactivity and applications.
Uniqueness
1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole is unique due to the presence of both the tert-butylphenyl group and the iodine atom, which confer specific reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C13H15IN2 |
|---|---|
Molecular Weight |
326.18 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-5-iodopyrazole |
InChI |
InChI=1S/C13H15IN2/c1-13(2,3)10-4-6-11(7-5-10)16-12(14)8-9-15-16/h4-9H,1-3H3 |
InChI Key |
AULKCRCMAGSOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=CC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12343400.png)


![diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate](/img/structure/B12343424.png)
![2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-,(2R)-](/img/structure/B12343432.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12343442.png)


![N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12343458.png)


![11-[(2-Methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343478.png)

